molecular formula C22H23N3O2 B5313455 (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B5313455
M. Wt: 361.4 g/mol
InChI Key: XXKBJEKNXVOZLJ-BOPFTXTBSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile: is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a substituted phenyl group

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-di(propan-2-yloxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14(2)26-18-10-9-16(21(12-18)27-15(3)4)11-17(13-23)22-24-19-7-5-6-8-20(19)25-22/h5-12,14-15H,1-4H3,(H,24,25)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKBJEKNXVOZLJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the substituted phenyl group. Common reagents used in these reactions include benzimidazole, 2,4-dihydroxyacetophenone, and appropriate nitrile sources. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the benzimidazole or phenyl rings, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.

Medicine: In medicinal chemistry, the compound is of interest for its potential pharmacological properties. Researchers may explore its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or optical characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities with the benzimidazole core.

    Phenylpropene Derivatives: Compounds like eugenol and isoeugenol have similar phenylpropene structures.

Uniqueness: What sets (2Z)-2-(1H-benzimidazol-2-yl)-3-[2,4-bis(propan-2-yloxy)phenyl]prop-2-enenitrile apart is its combination of the benzimidazole and substituted phenyl groups, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

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